molecular formula C₂₁H₂₅NO₉ B1140204 4-Aminophlorizin CAS No. 82628-89-5

4-Aminophlorizin

Cat. No.: B1140204
CAS No.: 82628-89-5
M. Wt: 435.42
InChI Key:
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Description

4-Aminophlorizin is a chemical compound with the molecular formula C21H25NO9. It is a derivative of phlorizin, a naturally occurring glucoside found in apple trees and other plants. This compound is of interest due to its potential biological activities and applications in various fields of research.

Scientific Research Applications

4-Aminophlorizin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as diabetes and cancer.

    Industry: this compound is used in the development of new materials and as a precursor for various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophlorizin typically involves the modification of phlorizin. One common method includes the nitration of phlorizin followed by reduction to introduce the amino group. The reaction conditions often involve the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophlorizin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form different amino derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted phlorizin derivatives, which can have different biological activities and properties.

Mechanism of Action

The mechanism of action of 4-Aminophlorizin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes. For example, it can inhibit sodium-glucose transporters, leading to reduced glucose absorption in the intestines. This mechanism is particularly relevant in the context of diabetes treatment.

Comparison with Similar Compounds

    Phlorizin: The parent compound, known for its glucose-lowering effects.

    4-Aminopyridine: Another amino derivative with different biological activities.

    4-Aminoantipyrine: Used in analytical chemistry for phenol detection.

Uniqueness: 4-Aminophlorizin is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of glucose-lowering and potential anticancer properties sets it apart from other similar compounds.

Properties

IUPAC Name

3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO9/c22-11-4-1-10(2-5-11)3-6-13(25)17-14(26)7-12(24)8-15(17)30-21-20(29)19(28)18(27)16(9-23)31-21/h1-2,4-5,7-8,16,18-21,23-24,26-29H,3,6,9,22H2/t16?,18-,19+,20?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUNSRHGQVWZJN-NFRVFMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3C([C@H]([C@@H](C(O3)CO)O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675603
Record name 2-[3-(4-Aminophenyl)propanoyl]-3,5-dihydroxyphenyl beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82628-89-5
Record name 2-[3-(4-Aminophenyl)propanoyl]-3,5-dihydroxyphenyl beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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